molecular formula C10H11Cl2NO2 B7905662 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

Cat. No.: B7905662
M. Wt: 248.10 g/mol
InChI Key: LJTGGXVTKHDGJM-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is a chemical compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a tetrahydrobenzoxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride typically involves multiple steps. One common method starts with the acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8H,3-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTGGXVTKHDGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Cl)C(=O)C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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